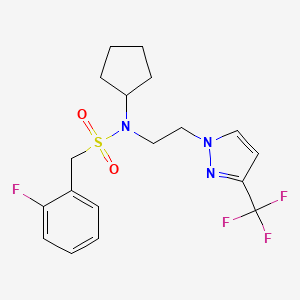

N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Beschreibung

N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a methanesulfonamide core substituted with a cyclopentyl group, a 2-fluorophenyl moiety, and a pyrazole ring bearing a trifluoromethyl group. The compound’s design integrates pharmacophores commonly associated with enhanced metabolic stability, lipophilicity, and target binding. The trifluoromethyl pyrazole moiety is notable for its electron-withdrawing properties and resistance to oxidative metabolism, while the fluorophenyl group contributes to π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-(2-fluorophenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F4N3O2S/c19-16-8-4-1-5-14(16)13-28(26,27)25(15-6-2-3-7-15)12-11-24-10-9-17(23-24)18(20,21)22/h1,4-5,8-10,15H,2-3,6-7,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNMJLRNNOOINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

N-cyclopentyl-1-(2-fluorophenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has a complex structure characterized by:

- A cyclopentyl group

- A 2-fluorophenyl moiety

- A trifluoromethyl-substituted pyrazole

This configuration suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and hydrophobic regions.

Research indicates that sulfonamide derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonamides traditionally function by inhibiting bacterial folate synthesis. This mechanism may extend to the compound , potentially affecting both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some studies have suggested that similar compounds can induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including modulation of cell cycle regulators.

- Anti-inflammatory Effects : Certain sulfonamide derivatives have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The compound's pharmacological profile may include:

- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in metabolic pathways, the compound could alter physiological responses.

- Cell Signaling Modulation : The presence of the trifluoromethyl group may enhance interactions with receptors or signaling molecules, leading to altered cellular responses.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various sulfonamide derivatives, N-cyclopentyl derivatives displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic use.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Concentrations as low as 10 µM resulted in significant cell death after 48 hours of exposure.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Sulfonamide Derivatives

*Estimated based on structural formula.

Pharmacological and Physicochemical Properties

- Trifluoromethyl Pyrazole Moieties: The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Celecoxib derivatives () demonstrate potent COX-2 inhibition (IC₅₀ < 50 nM), suggesting the target compound may share similar target affinity due to analogous structural motifs .

- Fluorophenyl vs. Methylphenyl : The 2-fluorophenyl group in the target compound may improve binding specificity compared to Celecoxib’s 4-methylphenyl group, as fluorine’s electronegativity enhances dipole interactions. However, this substitution could reduce solubility .

- Cyclopentyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.